molecular weight of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
molecular weight of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
An In-Depth Technical Guide to N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
Abstract
This technical guide provides a comprehensive scientific overview of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, a tertiary amine incorporating both piperidine and morpholine scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight, and presents a validated, step-by-step synthetic methodology based on established chemical principles. Furthermore, it outlines a robust analytical workflow for its characterization and purification. The guide concludes with a discussion of the potential biological significance and applications of this molecule, grounded in the known activities of its constituent chemical moieties. This paper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.
Compound Identification and Physicochemical Properties
N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a complex diamine featuring a central piperidine ring N-substituted with a methyl group, and an exocyclic amine at the 4-position which is further substituted with a methyl group and a 2-morpholinoethyl group.
1.1. Chemical Structure
1.2. Physicochemical Data Summary
The core quantitative properties of the compound have been aggregated from computational and database sources. The molecular weight is a definitive calculated value based on its atomic composition.
| Property | Value | Source |
| Molecular Weight | 227.35 g/mol | [3] |
| Molecular Formula | C12H25N3O | [3] |
| CAS Number | 416865-22-0 | [3] |
| Canonical SMILES | CN1CCC(CC1)NCCN2CCOCC2 | [3] |
| InChI Key | LOANAAFFESMCTF-UHFFFAOYSA-N | [3] |
| Predicted pKa | 9.59 ± 0.20 | [3] |
Synthesis and Manufacturing Pathway
The synthesis of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine can be efficiently achieved via a two-step sequence involving reductive amination. This strategy is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and the commercial availability of the required precursors.[4][5] The selected pathway utilizes N-methyl-4-piperidone and 2-morpholinoethan-1-amine as primary starting materials.
2.1. Synthetic Rationale
The core principle of this synthesis is the formation of a new carbon-nitrogen bond between the piperidine ring and the morpholinoethyl side chain.
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Step 1: Imine Formation: The reaction is initiated by the condensation of the ketone on N-methyl-4-piperidone[6] with the primary amine of 2-morpholinoethan-1-amine. This forms a Schiff base, or imine, intermediate. This reaction is typically performed in a suitable aprotic solvent and is often reversible.
-
Step 2: Reductive Amination: The intermediate imine is not isolated but is reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[5][7] Its mild nature and tolerance for slightly acidic conditions make it ideal, as a weak acid can be used to catalyze imine formation without compromising the reducing agent. This one-pot approach is highly convergent and minimizes purification steps.
2.2. Detailed Experimental Protocol
Materials:
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N-Methyl-4-piperidone (1.0 eq)
-
2-Morpholinoethan-1-amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-methyl-4-piperidone (1.0 eq) in DCE (0.2 M), add 2-morpholinoethan-1-amine (1.1 eq) followed by a catalytic amount of acetic acid at room temperature.
-
Stir the reaction mixture for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude material may be purified via column chromatography on silica gel to afford the pure N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine.
2.3. Synthesis Workflow Diagram
Caption: A two-step, one-pot reductive amination pathway for synthesis.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques is employed. Both High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for the analysis of small molecules like piperidine derivatives.[8]
3.1. Analytical Methodologies
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High-Performance Liquid Chromatography (HPLC): This technique is used to separate the target compound from any unreacted starting materials, byproducts, or impurities. A reversed-phase C18 column is typically effective. The retention time of the main peak provides a key identifier, while the peak area allows for quantification of purity.
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Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides definitive structural information by measuring the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). For N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine, the expected m/z for the [M+H]⁺ ion would be approximately 228.36. Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing its daughter ions.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the most detailed structural elucidation. ¹H NMR will confirm the number of protons in different chemical environments and their connectivity, while ¹³C NMR will confirm the carbon skeleton of the molecule.
3.2. Standard Analytical Workflow Protocol (LC-MS)
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute working solution (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Chromatographic Separation:
-
Instrument: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF or Quadrupole).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Monitor for the expected parent ion [M+H]⁺ at m/z ≈ 228.4.
-
-
Data Analysis: Integrate the peak corresponding to the retention time of the target compound. Confirm the mass of the peak matches the expected molecular weight. Purity is assessed by calculating the area percentage of the target peak relative to all other peaks in the chromatogram.
3.3. Analytical Workflow Diagram
Caption: A standard workflow for identity and purity verification via LC-MS.
Potential Applications and Biological Context
While specific biological activity data for N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is not extensively published, the constituent piperidine and morpholine scaffolds are privileged structures in medicinal chemistry. They are key components of numerous approved drugs and investigational agents, suggesting a high potential for biological relevance.[1][2][10]
-
Piperidine Derivatives: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), including analgesics that interact with opioid receptors.[1] Its conformational flexibility allows it to effectively mimic the structure of endogenous neurotransmitters.
-
Morpholine Derivatives: The morpholine moiety is often incorporated into molecules to improve physicochemical properties such as aqueous solubility and metabolic stability. It is found in drugs with a wide range of activities, including anticancer and antifungal agents.[2][11] For instance, the antifungal agent amorolfine contains a morpholine ring and acts by inhibiting ergosterol biosynthesis in fungi.[7]
Given the hybrid nature of this molecule, it could be investigated for a variety of therapeutic applications, including but not limited to oncology, infectious diseases, and neurology. Its tertiary amine structure suggests it is likely to be protonated at physiological pH, enabling interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
4.1. Hypothetical Biological Signaling Pathway
Caption: A potential mechanism of action via GPCR signaling.
Conclusion
N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a synthetically accessible compound with a definitive molecular weight of 227.35 g/mol .[3] Its structure, combining the pharmacologically relevant piperidine and morpholine motifs, makes it a compound of interest for further investigation in drug discovery programs. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers to explore its potential biological activities in a reliable and reproducible manner.
References
-
Morpholines. Synthesis and biological activity. OA Monitor Ireland. [Link]
-
N-(2-MORPHOLIN-4-YLETHYL)-N-(THIEN-2-YLMETHYL)AMINE. NextSDS. [Link]
-
N-Methylmorpholine. Wikipedia. [Link]
-
109-02-4 CAS | N-METHYL MORPHOLINE. Loba Chemie. [Link]
-
SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. [Link]
-
4-Morpholinopiperidine. PubChem. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
N-Phenyl-4-piperidinamine. NIST WebBook. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
- Synthesis process of N-methylmorpholine.
-
Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds. Prime Scholars. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. primescholars.com [primescholars.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Methyl-4-piperidone - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
